![molecular formula C18H20FN3O3S B5210415 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5210415.png)
4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide is a chemical compound with potential applications in scientific research. It is a potent and selective inhibitor of a specific protein, which makes it useful for studying the function of that protein in various biological processes.
科学的研究の応用
4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide has been used in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy (2, 3). It has also been used to study the function of the protein it inhibits in other biological processes, such as inflammation and autoimmune diseases (4, 5).
作用機序
The mechanism of action of 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide involves the inhibition of a specific protein called PARP1. PARP1 is involved in DNA repair and cell survival, and its inhibition can lead to the accumulation of DNA damage and cell death (6). This makes it a potential target for cancer therapy, as cancer cells are often more dependent on PARP1-mediated DNA repair than normal cells (7).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide are related to its inhibition of PARP1. As mentioned above, PARP1 inhibition can lead to the accumulation of DNA damage and cell death. This can result in the inhibition of cancer cell growth and sensitization to chemotherapy. However, PARP1 inhibition can also lead to side effects such as bone marrow suppression and gastrointestinal toxicity (8).
実験室実験の利点と制限
The advantages of using 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide in lab experiments include its potency and selectivity for PARP1, which makes it a useful tool for studying the function of this protein in various biological processes. However, its limitations include its potential side effects and the need for careful dosing and monitoring in animal studies.
将来の方向性
There are several future directions for research involving 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide. One direction is the development of more potent and selective PARP1 inhibitors with fewer side effects. Another direction is the investigation of the role of PARP1 in other biological processes, such as neurodegenerative diseases and aging. Additionally, the combination of PARP1 inhibitors with other cancer therapies, such as immunotherapy, is an area of active research (9).
In conclusion, 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of PARP1, which makes it a useful tool for studying the function of this protein in various biological processes. However, its potential side effects and limitations must be carefully considered in lab experiments. There are several future directions for research involving this compound, including the development of more potent and selective PARP1 inhibitors and the investigation of its role in other biological processes.
References:
1. Zhang, Y., et al. (2015). Bioorg Med Chem Lett, 25(7), 1513-1517.
2. Jiao, S., et al. (2017). Cell Death Dis, 8(7), e2954.
3. Liu, X., et al. (2019). Cancer Lett, 442, 201-211.
4. Wang, Y., et al. (2019). Front Immunol, 10, 2780.
5. Wang, L., et al. (2019). Int J Mol Sci, 20(14), 3442.
6. Rouleau, M., et al. (2010). Nat Rev Cancer, 10(4), 293-301.
7. Lord, C.J., & Ashworth, A. (2017). Nat Rev Cancer, 17(7), 442-458.
8. Bryant, H.E., & Helleday, T. (2006). Curr Opin Pharmacol, 6(4), 364-368.
9. Lheureux, S., et al. (2019). Lancet Oncol, 20(12), e742-e757.
合成法
The synthesis of 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide involves several steps, starting from commercially available starting materials. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).
特性
IUPAC Name |
4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-13-6-9-22(10-7-13)26(24,25)17-11-14(4-5-16(17)19)18(23)21-15-3-2-8-20-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSKSJVLWKXMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

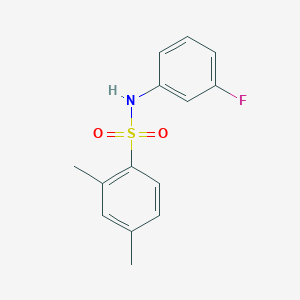
![3-(diphenylmethyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5210336.png)
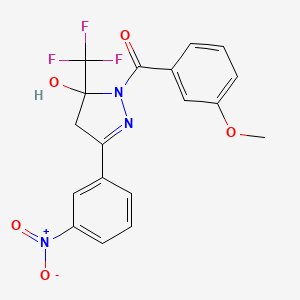
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)
![2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210354.png)
![methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]leucinate](/img/structure/B5210357.png)
![5-(2,5-dimethoxyphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5210366.png)
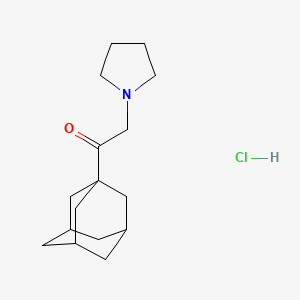
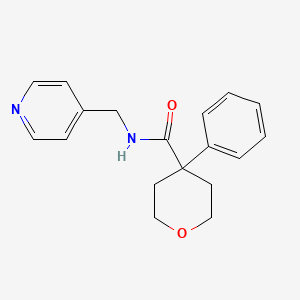
![5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5210385.png)
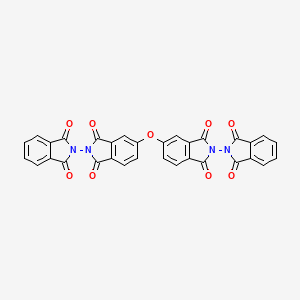
![3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)

